(2-Chlorophenyl)arsonic acid

Toxicology Safety Assessment Procurement Risk

(2-Chlorophenyl)arsonic acid (CAS 33781-24-7) is an ortho-chloro-substituted arylarsonic acid with the molecular formula C6H6AsClO3 and a molecular weight of 236.49 g/mol. It belongs to the phenylarsonic acid derivative class, characterized by an –AsO(OH)2 group directly bonded to an aromatic ring.

Molecular Formula C6H6AsClO3
Molecular Weight 236.48 g/mol
CAS No. 33781-24-7
Cat. No. B13832752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chlorophenyl)arsonic acid
CAS33781-24-7
Molecular FormulaC6H6AsClO3
Molecular Weight236.48 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)Cl)[As](=O)(O)O
InChIInChI=1S/C6H6AsClO3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H,(H2,9,10,11)
InChIKeyGUGCAIIPJMERPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chlorophenyl)arsonic Acid (CAS 33781-24-7): Chemical Identity and Procurement Baseline


(2-Chlorophenyl)arsonic acid (CAS 33781-24-7) is an ortho-chloro-substituted arylarsonic acid with the molecular formula C6H6AsClO3 and a molecular weight of 236.49 g/mol . It belongs to the phenylarsonic acid derivative class, characterized by an –AsO(OH)2 group directly bonded to an aromatic ring. The compound is catalogued under NSC Number 9039 and DSSTox Substance ID DTXSID40187445 . Arylarsonic acids are historically recognized for their metal-complexing properties and have been investigated as precursors in organoarsenic chemistry, with the ortho-chloro substitution pattern introducing distinct steric and electronic properties compared to the unsubstituted parent phenylarsonic acid (CAS 98-05-5) and the para-chloro isomer (CAS 5440-04-0) [1].

Why Generic Substitution Fails for (2-Chlorophenyl)arsonic Acid: Ortho-Substitution Effects in Metal Coordination and Analytical Selectivity


Arylarsonic acids cannot be treated as interchangeable procurement items because the position of ring substitution directly governs their metal-coordination behaviour. Systematic studies by Pietsch (1959) demonstrated that the ortho-, meta-, and para-chlorophenylarsonic acids exhibit measurably different pH values for the onset of metal-ion precipitation, a consequence of steric hindrance introduced by the ortho-chloro group adjacent to the –AsO(OH)2 moiety [1]. This steric effect alters the accessibility of the arsonic acid group to metal ions, which is not observed with the para-substituted isomer. Furthermore, the 1963 follow-up investigation confirmed that the enhancing effect of chlorine substitution on metal-salt formation is partially counteracted in ortho-substituted derivatives by steric hindrance, a phenomenon unambiguously observed in trichlorophenylarsonic acid systems [2]. Consequently, substituting (2-chlorophenyl)arsonic acid with its para-isomer or the unsubstituted parent compound will yield different precipitation pH thresholds and complex stoichiometries, compromising reproducibility in analytical or preparative applications.

Quantitative Differentiation Evidence for (2-Chlorophenyl)arsonic Acid Against Closest Analogs


Acute Oral Toxicity: (2-Chlorophenyl)arsonic Acid vs. Class-Level Organoarsenical Baseline

The acute oral toxicity of (2-chlorophenyl)arsonic acid has been reported as an LDLo of 50 mg/kg in rats . This value places it among the more acutely toxic arylarsonic acids; for context, the unsubstituted phenylarsonic acid typically exhibits lower acute toxicity, while the feed-additive derivative roxarsone (4-hydroxy-3-nitrobenzenearsonic acid) has a reported oral LD50 in rats of approximately 155 mg/kg [1]. The approximately 3-fold higher acute toxicity of the ortho-chloro derivative relative to roxarsone is a critical differentiator for risk assessment and handling requirements during procurement.

Toxicology Safety Assessment Procurement Risk

Predicted Lipophilicity Divergence: Ortho-Chloro vs. Para-Chloro Isomer Partitioning Behaviour

ACD/Labs-predicted partition coefficients reveal a marked lipophilicity difference between the ortho- and para-chloro isomers. (2-Chlorophenyl)arsonic acid has a predicted logP of 0.59 , whereas its para-isomer (4-chlorophenyl)arsonic acid (CAS 5440-04-0) exhibits a predicted logP of -0.099 [1]. This ~0.69 log unit difference translates to an approximately 4.9-fold difference in octanol-water partition coefficient, indicating that the ortho-isomer is substantially more lipophilic. The predicted logD values at pH 5.5 (-1.15) and pH 7.4 (-2.73) further indicate that the compound exists predominantly in ionized form at physiological pH ranges, but remains more extractable into organic phases than the para-isomer.

Physicochemical Properties Lipophilicity Extraction Selectivity

Acid Strength Differentiation: Hammett σ-Based pKa Prediction for Ortho-Substituted Arylarsonic Acids

The experimentally determined first ionization constant (pKa1) of unsubstituted phenylarsonic acid is 2.66 [1], while the para-chloro derivative exhibits a pKa1 of 3.33 and pKa2 of 8.25 at 25°C . The ortho-chloro substituent exerts both an electron-withdrawing inductive effect (lowering pKa) and a steric effect that may hinder solvation of the –AsO(OH)2 group. While no experimentally determined pKa value for (2-chlorophenyl)arsonic acid has been located in accessible literature, the Hammett equation has been demonstrated to correlate ionization constants of para-substituted phenylarsonic acids with σ constants, and the ortho-substituted analogs are expected to deviate from this correlation due to proximity effects [2]. This deviation is a class-level distinguishing feature for ortho-substituted arylarsonic acids.

pKa Prediction Hammett Analysis Reactivity

Metal Complex Stoichiometry Differentiation with Uranium(IV): Ortho- vs. Para-Substituted Arylarsonic Acids

In a systematic study of U(IV) complexes with arylarsonic acid derivatives, Sandhu and Aulakh (1975) reported that para-substituted phenylarsonic acids (including p-chlorophenylarsonic acid) form complexes of the type UL2·XH2O with U(IV) [1]. In contrast, the ortho-substituted o-carboxyphenylarsonic acid yielded a distinctly different complex stoichiometry, (UOH)2L3·2H2O. While o-chlorophenylarsonic acid itself was not explicitly studied in that work, the ortho-carboxy analog demonstrated that ortho-substitution fundamentally alters the metal-ligand coordination stoichiometry relative to para-substituted derivatives. This class-level observation supports the expectation that (2-chlorophenyl)arsonic acid will exhibit complexation behaviour distinct from its para-isomer when employed as a ligand for tetravalent actinides.

Uranium Coordination Complex Stoichiometry Actinide Chemistry

Boiling Point and Volatility Comparison: Ortho-Chloro vs. Para-Chloro Isomer Physicochemical Profile

The predicted boiling point of (2-chlorophenyl)arsonic acid at atmospheric pressure is 469.4 ± 47.0 °C , compared to 456.8 ± 47.0 °C for the para-chloro isomer [1]. This ~12.6 °C higher boiling point for the ortho-isomer is consistent with the general observation that ortho-substituted arylarsonic acids exhibit altered intermolecular hydrogen-bonding networks compared to their para-substituted counterparts, which can affect thermal stability and sublimation behaviour. The flash point also differs: 237.7 °C for the ortho-isomer vs. 230.0 °C for the para-isomer [1].

Thermal Properties Volatility Handling Conditions

Evidence-Backed Application Scenarios for (2-Chlorophenyl)arsonic Acid in Research and Industrial Procurement


Differentiated Metal-Ion Precipitation Reagent for Analytical Selectivity Studies

The ortho-chloro substitution in (2-chlorophenyl)arsonic acid introduces steric hindrance that shifts the pH onset of metal-ion precipitation compared to the para-isomer and unsubstituted phenylarsonic acid [1]. This property makes the compound a useful probe in systematic investigations of how substituent position affects metal-arsonic acid precipitation equilibria, particularly for tetravalent metal ions such as U(IV), Th(IV), and Zr(IV). Researchers studying structure-selectivity relationships in analytical precipitation reagents should preferentially procure the ortho-isomer when steric effects are a variable of interest.

Actinide Coordination Chemistry with Ortho-Substituted Arylarsonate Ligands

Class-level evidence indicates that ortho-substituted arylarsonic acids form U(IV) complexes with stoichiometries distinct from the UL2·XH2O type observed for para-substituted analogs [2]. For actinide chemists investigating the effect of ligand geometry on coordination number and polynuclear complex formation, (2-chlorophenyl)arsonic acid provides a sterically encumbered binding environment at the –AsO(OH)2 group. Procurement of this specific isomer is scientifically justified when the research objective is to compare ortho- vs. para-substituent effects on actinide complex architecture.

Physicochemical Reference Standard for Ortho-Effect Quantification in Arylarsonic Acid Series

The predicted logP (0.59) and boiling point (469.4 °C) of (2-chlorophenyl)arsonic acid differ measurably from its para-isomer [3]. These differences make the compound a valuable reference material for constructing quantitative structure-property relationship (QSPR) models that account for ortho-substituent effects in organoarsenic compounds. Analytical laboratories engaged in method development for organoarsenic speciation may procure this isomer as a chromatographic retention-time marker distinct from its para-substituted counterpart.

Toxicological Model Compound for Ortho-Chlorinated Organoarsenical Risk Assessment

With a reported acute oral LDLo of 50 mg/kg in rats , (2-chlorophenyl)arsonic acid represents a higher-toxicity reference point within the arylarsonic acid class compared to commercial feed additives such as roxarsone. Toxicology research programs investigating the relationship between chlorine substitution position and organoarsenic toxicity can utilize this compound as a well-characterized ortho-substituted exemplar. Procurement is indicated when the experimental design requires a comparator with documented acute toxicity data for structure-toxicity relationship studies.

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